molecular formula C14H19BFNO3 B13354890 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B13354890
M. Wt: 279.12 g/mol
InChI Key: QEWRXPNIVMIRPQ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that features a fluorinated phenyl ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a base such as potassium carbonate to form the boronic ester.

    Acetamide Formation: The boronic ester is then reacted with 2-bromoacetamide under palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura coupling) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Phenylacetamides: Resulting from substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the formation of complex molecules through coupling reactions.

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its specific combination of a fluorinated phenyl ring and a boronic ester group. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9(12(10)16)8-11(17)18/h5-7H,8H2,1-4H3,(H2,17,18)

InChI Key

QEWRXPNIVMIRPQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CC(=O)N)F

Origin of Product

United States

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